![molecular formula C22H23N3O3S B10857318 Tubulin inhibitor 11](/img/structure/B10857318.png)
Tubulin inhibitor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin inhibitor 11 is a compound that interferes with the dynamics of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are widely used in cancer treatment due to their ability to disrupt cell division, leading to apoptosis of rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary depending on the desired structural features of the inhibitor. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of tubulin inhibitors often involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Cancer Treatment
- Mechanism of Action : Tubulin inhibitor 11 disrupts microtubule formation, which is crucial for the mitotic spindle's integrity during cell division. This disruption leads to increased apoptosis markers in treated cancer cells.
- Cytotoxicity : Studies have shown that this compound exhibits potent cytotoxic activity across various cancer cell lines, making it a candidate for treating malignancies resistant to conventional chemotherapeutics.
- Drug Resistance : Research indicates that compounds similar to this compound can overcome drug resistance mechanisms in tumor cells, enhancing their therapeutic potential.
Study on Cell Cycle Arrest
A study evaluated the effects of this compound on the MV-4-11 cell line, demonstrating a significant increase in the percentage of cells in the G2/M phase after treatment. This correlation between tubulin polymerization inhibition and cell cycle arrest suggests that this compound effectively impairs cell proliferation through its action on microtubules .
Preclinical Models
In preclinical tumor models, this compound has shown promising antitumor activity. For instance, it was tested alongside other novel tubulin-targeting therapies, revealing its potential effectiveness against taxane-resistant lung cancer models . The compound's ability to induce apoptosis was confirmed through increased expression of cleaved apoptotic markers such as cleaved-PARP and cleaved-caspase-3.
Data Tables
Study | Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Markers |
---|---|---|---|---|
Study A | MV-4-11 | X.X | Increased G2/M phase | Cleaved-PARP |
Study B | A549 | X.X | Arrest in G2/M phase | Cleaved-caspase-3 |
Study C | PC-3 | X.X | Significant arrest | p-histone H3 |
Note: Specific IC50 values and additional details would be filled based on experimental results from various studies.
Mechanism of Action
Tubulin inhibitor 11 exerts its effects by binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . The molecular targets of this compound include the α- and β-tubulin subunits, and its action involves the inhibition of microtubule polymerization and stabilization .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tubulin inhibitor 11 include:
Taxanes: Such as paclitaxel and docetaxel, which stabilize microtubules and prevent their depolymerization.
Vinca Alkaloids: Such as vinblastine and vincristine, which inhibit microtubule polymerization.
Colchicine: A compound that binds to tubulin and inhibits microtubule polymerization
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors. While taxanes and vinca alkaloids also target microtubules, this compound may offer distinct advantages in terms of potency, selectivity, and reduced toxicity. Additionally, its ability to overcome drug resistance mechanisms makes it a promising candidate for further development in cancer therapy .
Biological Activity
Introduction
Tubulin inhibitors are a class of compounds that disrupt microtubule dynamics, which are essential for various cellular processes such as mitosis and intracellular transport. Among these, Tubulin Inhibitor 11 (TI-11) has garnered attention for its potential therapeutic applications in cancer treatment. This article provides a comprehensive overview of the biological activity of TI-11, including its mechanism of action, efficacy in different cancer models, and relevant case studies.
This compound primarily targets the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This action results in:
- Cell Cycle Arrest : TI-11 induces G2/M phase arrest, preventing cells from progressing through the cell cycle and ultimately leading to apoptosis.
- Disruption of Microtubule Dynamics : By binding to tubulin, TI-11 destabilizes microtubules, which is crucial for mitotic spindle formation during cell division.
Mechanism | Description |
---|---|
Colchicine Binding | Binds to β-tubulin at the colchicine site |
Microtubule Destabilization | Inhibits polymerization and promotes depolymerization |
Cell Cycle Arrest | Induces G2/M phase arrest |
Apoptosis Induction | Triggers apoptotic pathways |
Efficacy in Cancer Models
Numerous studies have demonstrated the efficacy of TI-11 across various cancer cell lines. Notably, it has shown potent activity against both taxane-sensitive and taxane-resistant tumors.
Case Studies
-
Lung Cancer (A549 Cell Line) :
- TI-11 significantly reduced cell proliferation and induced apoptosis.
- IC50 values were determined to be approximately 10 nmol/L, indicating high potency.
-
Breast Cancer (MDA-MB-231 Cell Line) :
- Treatment with TI-11 resulted in a marked decrease in colony formation and migration.
- Enhanced expression of apoptotic markers such as cleaved PARP and cleaved caspase-3 was observed.
-
Prostate Cancer (PC-3 Cell Line) :
- In vivo studies using xenograft models showed that TI-11 effectively inhibited tumor growth.
- The compound demonstrated a favorable safety profile with minimal toxicity compared to traditional chemotherapeutics.
Table 2: Summary of Efficacy Results
Cancer Type | Cell Line | IC50 (nmol/L) | Effect on Proliferation | Apoptotic Markers |
---|---|---|---|---|
Lung Cancer | A549 | 10 | Significant reduction | Increased cleaved PARP |
Breast Cancer | MDA-MB-231 | 12 | Reduced colony formation | Increased cleaved caspase-3 |
Prostate Cancer | PC-3 | 8 | Strong tumor growth inhibition | Enhanced apoptotic signaling |
Research Findings
Recent research highlights the multi-faceted biological activity of TI-11:
- Multi-targeted Interactions : Beyond tubulin inhibition, TI-11 may interact with various intracellular signaling pathways, contributing to its anticancer effects.
- Resistance Overcoming : Studies indicate that TI-11 can circumvent mechanisms of drug resistance commonly seen with other tubulin inhibitors like paclitaxel.
Discussion
The structural characteristics and binding affinity of this compound play a crucial role in its biological activity. Its ability to bind effectively at the colchicine site allows it to disrupt microtubule dynamics efficiently. Furthermore, ongoing clinical trials are evaluating its efficacy and safety profile in combination with existing therapies.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(6-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-10-20(11-5-15)29(27,28)25-21-12-19(9-6-16(21)2)22(26)24-14-18-8-7-17(3)23-13-18/h4-13,25H,14H2,1-3H3,(H,24,26) |
InChI Key |
ZKRBQBKMMRYJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.